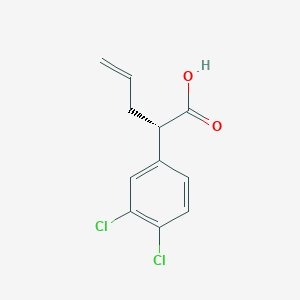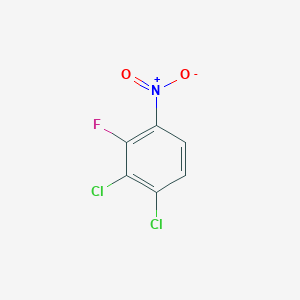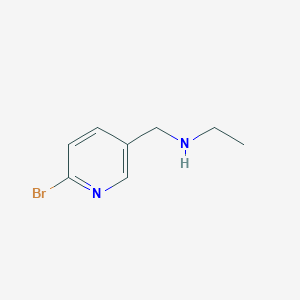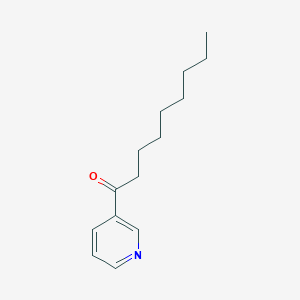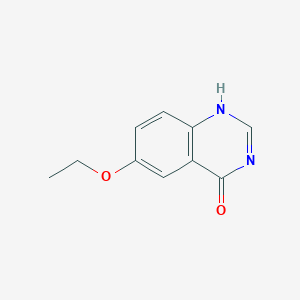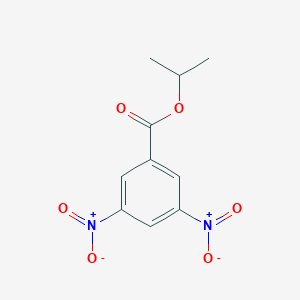
Propan-2-yl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3,5-dinitrobenzoate, also known as DNBP, is a yellow crystalline powder that is commonly used in scientific research. It is a nitroaromatic compound that has been studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Propan-2-yl 3,5-dinitrobenzoate has been widely used in scientific research for its potential applications in various fields. One of its most common uses is in the synthesis of other compounds, such as nitroaromatics, which are used in the production of dyes, pharmaceuticals, and other chemicals. Propan-2-yl 3,5-dinitrobenzoate has also been studied for its potential use as an explosive, as well as a potential treatment for cancer and other diseases.
Mecanismo De Acción
The exact mechanism of action of Propan-2-yl 3,5-dinitrobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of biochemical and physiological effects, including changes in cell growth and division, as well as alterations in gene expression and protein synthesis.
Biochemical and Physiological Effects:
Propan-2-yl 3,5-dinitrobenzoate has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been found to induce oxidative stress and DNA damage, which can lead to cell death and apoptosis. It has also been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cell growth and division, as well as alterations in gene expression and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Propan-2-yl 3,5-dinitrobenzoate in lab experiments is its high purity and stability, which makes it a reliable and consistent research tool. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, there are also some limitations to using Propan-2-yl 3,5-dinitrobenzoate, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on Propan-2-yl 3,5-dinitrobenzoate. One area of interest is its potential use as a treatment for cancer and other diseases, as it has been shown to have anti-tumor and anti-inflammatory properties. Other areas of interest include its potential use as an explosive, as well as its potential applications in the synthesis of other compounds and materials.
In conclusion, Propan-2-yl 3,5-dinitrobenzoate is a yellow crystalline powder that has been widely used in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Propan-2-yl 3,5-dinitrobenzoate is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
Propan-2-yl 3,5-dinitrobenzoate can be synthesized through a multi-step process that involves the reaction of 3,5-dinitrobenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain the final product.
Propiedades
Número CAS |
10477-99-3 |
|---|---|
Nombre del producto |
Propan-2-yl 3,5-dinitrobenzoate |
Fórmula molecular |
C10H10N2O6 |
Peso molecular |
254.2 g/mol |
Nombre IUPAC |
propan-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C10H10N2O6/c1-6(2)18-10(13)7-3-8(11(14)15)5-9(4-7)12(16)17/h3-6H,1-2H3 |
Clave InChI |
FAYNAMQMBONHIQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Benzoic acid, 3,5-dinitro-, 1-Methylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



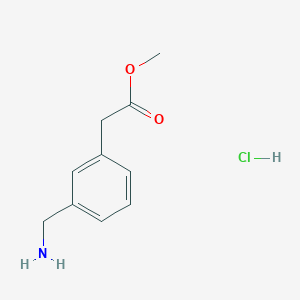

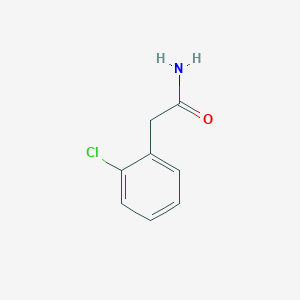
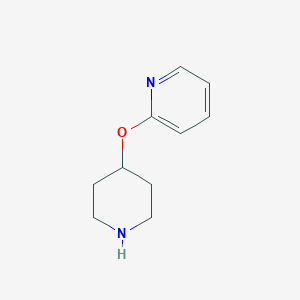
![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)
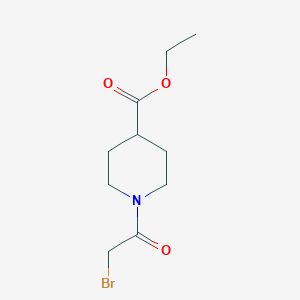
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
